![molecular formula C18H28O4 B1514471 Acetic acid, [2-(4-octylphenoxy)ethoxy]- CAS No. 154826-10-5](/img/structure/B1514471.png)

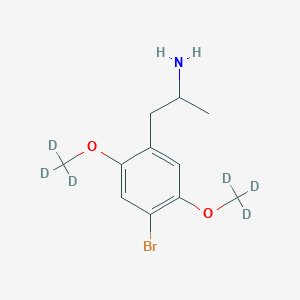

Acetic acid, [2-(4-octylphenoxy)ethoxy]-

Overview

Description

Scientific Research Applications

Fate in the Environment

Alkylphenol ethoxylates (APEOs), which include compounds similar to [2-(4-Octylphenoxy)ethoxy]acetic acid, are non-ionic surfactants known to degrade into more lipophilic products like nonylphenol and octylphenol. These degradation products are estrogenic and can enter the environment, particularly from the use of recycled paper sludge in soil amendment. The microbial degradation of APEOs in such contexts has been observed, potentially reducing the risk of environmental contamination, although the toxic potential of these compounds in the environment requires further study (Hawrelak, Bennett, & Metcalfe, 1999).

Estrogenic Activity

APEOs, when degraded, form compounds such as nonylphenol, octylphenol, and their short-chain ethoxylates, which have been noted for their estrogenic activity. The environmental and health implications of these compounds, particularly their chlorinated derivatives formed during wastewater treatment, have been a subject of study. While chlorination does not seem to enhance their estrogenic activity, the presence of these compounds in the environment is concerning due to their potential as endocrine disruptors (Kuruto-Niwa et al., 2005).

Interaction with Surfactants

Studies have shown that compounds similar to [2-(4-Octylphenoxy)ethoxy]acetic acid can interact with surfactants in aqueous solutions. For instance, the interaction of 2-(1-naphthyl)acetic acid with nonionic surfactants was observed and studied using UV and fluorescence spectroscopy. Such interactions are influenced by factors like surfactant concentration and system pH, highlighting the complex behavior of these compounds in water, which could have implications for their environmental fate and behavior (Heredia & Bukovac, 1992).

Scientific Applications

Chiral Derivatization and Analysis

Research has explored the utility of similar compounds as chiral derivatizing agents, particularly for 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid. Its potential in 31P NMR spectroscopy for separating diastereomeric alcohols and amines indicates its relevance in stereochemical analysis and pharmaceutical sciences (Majewska, 2019).

Liposomal Coupling and Immunization

Compounds structurally similar to [2-(4-Octylphenoxy)ethoxy]acetic acid have been synthesized and studied for their potential in bioconjugation, particularly in the context of liposomal coupling. These compounds introduce hydrophilic polyoxyethylene chains, offering advantages in the accessibility and immunogenicity of conjugates. Their applications in developing synthetic vaccination formulations and the coupling of peptides to liposomal carriers have been explored (Frisch, Boeckler, & Schuber, 1996).

Safety and Hazards

Properties

IUPAC Name |

2-[2-(4-octylphenoxy)ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)22-14-13-21-15-18(19)20/h9-12H,2-8,13-15H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNGROLKAUBWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)OCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70778820 | |

| Record name | [2-(4-Octylphenoxy)ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70778820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154826-10-5 | |

| Record name | [2-(4-Octylphenoxy)ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70778820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(4-octylphenoxy)ethoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

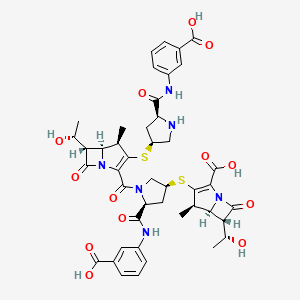

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

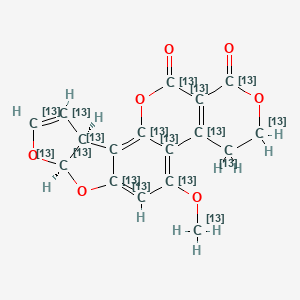

![[U-13C]-Ochratoxin A](/img/structure/B1514388.png)

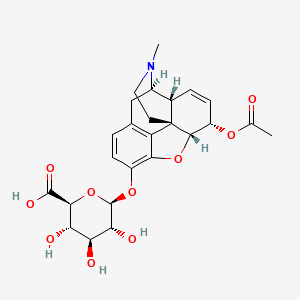

![[(4R,4Ar,7aR,12bS)-9-methoxy-7-oxo-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] acetate;hydrochloride](/img/structure/B1514409.png)